molecular formula C6H5N3O5 B14389004 6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione CAS No. 88499-62-1

6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione

Cat. No.: B14389004
CAS No.: 88499-62-1
M. Wt: 199.12 g/mol
InChI Key: FDJRKXGRMHYPLD-UHFFFAOYSA-N
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Description

6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of nitrosopyridines. These compounds are characterized by the presence of nitroso and nitro functional groups attached to a pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione typically involves the nitration of a pyridine derivative followed by nitrosation. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and controlled temperatures to ensure the selective introduction of nitro and nitroso groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and nitrosation processes, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization or chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitro and nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-Methyl-3,5-dinitropyridine-2,4(1H,3H)-dione, while reduction may produce 6-Methyl-5-amino-3-nitrosopyridine-2,4(1H,3H)-dione.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates that may affect cellular processes. The specific pathways and targets depend on the context of its application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-nitropyridine-2,4(1H,3H)-dione: Lacks the nitroso group.

    5-Nitro-3-nitrosopyridine-2,4(1H,3H)-dione: Lacks the methyl group.

    6-Methyl-3-nitrosopyridine-2,4(1H,3H)-dione: Lacks the nitro group.

Uniqueness

6-Methyl-5-nitro-3-nitrosopyridine-2,4(1H,3H)-dione is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88499-62-1

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

IUPAC Name

6-methyl-5-nitro-3-nitroso-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H5N3O5/c1-2-4(9(13)14)5(10)3(8-12)6(11)7-2/h3H,1H3,(H,7,11)

InChI Key

FDJRKXGRMHYPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C(=O)N1)N=O)[N+](=O)[O-]

Origin of Product

United States

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